molecular formula C10H10N2 B3138531 N-methylisoquinolin-1-amine CAS No. 46000-11-7

N-methylisoquinolin-1-amine

Cat. No.: B3138531
CAS No.: 46000-11-7
M. Wt: 158.2 g/mol
InChI Key: BILUZSWZYDFPMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylisoquinolin-1-amine can be synthesized through several methods. One common approach involves the cyclization of N-(2-ethynylphenyl)- and N-(2-ethynylbenzyl)-tosylamides using rhodium-catalyzed carbocyclization reactions . Another method includes the use of silver nitrate-promoted domino reactions, which involve intramolecular cyclization and nucleophilic addition .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

N-methylisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for N-alkylation, acyl chlorides for N-acylation, and various catalysts for condensation reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methylisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-11-10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILUZSWZYDFPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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